(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the 4-chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the carboxylic acid functional group allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(4-fluorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
- (2R,3R)-2-(4-bromophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
- (2R,3R)-2-(4-methylphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Uniqueness
(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLQXMOZFGLWBI-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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